![molecular formula C22H21N3O3S B2684303 ethyl 2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate CAS No. 536705-13-2](/img/structure/B2684303.png)

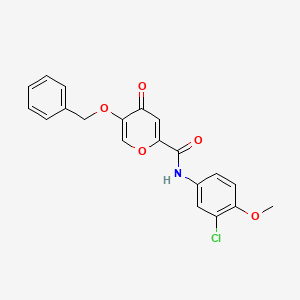

ethyl 2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimidines, indoles, and their derivatives are a class of organic compounds that have been extensively studied due to their wide range of biological activities . They are often used as building blocks in the synthesis of more complex molecules, including many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions of similar compounds can vary widely depending on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be influenced by factors such as the presence of functional groups, the size and shape of the molecule, and the specific arrangement of atoms within the molecule .Scientific Research Applications

Synthesis and Chemical Properties

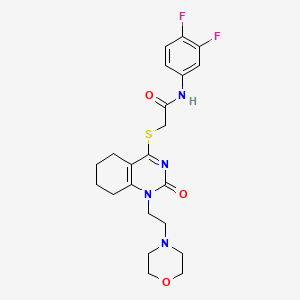

The compound “ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate” is a complex heterocyclic molecule. Let’s explore its synthesis, structure, and chemical properties:

Synthesis: The compound can be synthesized through specific reactions involving ester ethoxycarbonylhydrazones and primary amines. The exact synthetic route would depend on the specific starting materials and conditions used .

Chemical Structure: The chemical structure of this compound consists of a pyrimidoindole core with a thioether group attached. The presence of the methylphenyl substituent adds further complexity to its structure.

Biological and Medicinal Applications

Given its unique structure, this compound may have several potential applications in biological and medicinal research:

Antimicrobial Activity: Researchers have screened newly synthesized compounds for antimicrobial activities. Some derivatives of this compound exhibit good or moderate antimicrobial effects against test microorganisms . Further studies could explore its potential as an antimicrobial agent.

Anticancer Properties: While specific data on its anticancer properties are not readily available for this compound, its structural features suggest that it might be worth investigating as a potential anticancer agent. Researchers could explore its effects on cancer cell lines and evaluate its mechanism of action.

Computational Chemistry and Theoretical Characterization

Computational methods, such as density functional theory (DFT), can provide insights into the electronic structure, stability, and reactivity of this compound. Calculated chemical shifts from NMR spectra can help validate its experimental characterization .

Other Applications

Beyond biological and medicinal contexts, researchers might explore other applications:

Material Science: The compound’s unique structure could make it interesting for material science applications. Investigating its optical, electronic, or mechanical properties could reveal novel uses.

Agrochemicals: Considering the importance of azole-based compounds in crop protection, exploring the compound’s potential as an agrochemical (e.g., fungicide or insecticide) could be valuable .

Mechanism of Action

Target of Action

The compound “ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate” belongs to the class of indole derivatives . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Biochemical Pathways

Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Given the broad range of biological activities of indole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S/c1-4-28-21(27)14(3)29-22-24-18-16-7-5-6-8-17(16)23-19(18)20(26)25(22)15-11-9-13(2)10-12-15/h5-12,14,23H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVZYWZDZRBUSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)NC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole](/img/structure/B2684222.png)

![7-chloro-2-(2,3-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2684226.png)

![2-Benzylsulfanyl-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2684228.png)

![N-([2,3'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2684229.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-imidazole-5-carboxamide](/img/structure/B2684230.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2684235.png)

![3-Cyclopropyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2684237.png)

![2-(4-chlorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2684240.png)